2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core substituted with:
- A furan-2-yl group at position 4,
- A pyridin-2-ylmethyl moiety at position 6,
- A methyl group at position 7,
- Amino and cyano groups at positions 2 and 3, respectively.
The furan and pyridine substituents likely influence electronic properties and binding interactions in biological systems.
Properties
IUPAC Name |
2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-12-9-16-18(20(25)24(12)11-13-5-2-3-7-23-13)17(15-6-4-8-26-15)14(10-21)19(22)27-16/h2-9,17H,11,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFMTGHRKOXQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)N1CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS No. 612049-12-4) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.
The molecular formula of the compound is with a molecular weight of 360.37 g/mol . The structure features a pyrano-pyridine framework with multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.37 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 693.7 ± 55.0 °C |
| Flash Point | 373.3 ± 31.5 °C |
Anticancer Activity
Recent studies have indicated that derivatives of pyrano-pyridine compounds exhibit significant anticancer properties. For instance, compounds structurally related to the target compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study on similar pyrano-pyridine derivatives demonstrated an IC50 value of 0.06 µM against non-small cell lung cancer cells, indicating potent anticancer activity .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest moderate to strong activity against Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays showed that derivatives exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Enzyme Inhibition
The enzyme inhibitory potential of the compound has also been explored, particularly regarding acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's.
- Enzyme Inhibition Study : Compounds similar to the target compound showed strong AChE inhibition with IC50 values around 0.1 µM , suggesting potential therapeutic applications in neuroprotection .
Mechanistic Insights
The biological activities of the compound can be attributed to its ability to interact with various biological targets:
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells.
- Bacterial Cell Wall Disruption : The structure may interfere with bacterial cell wall synthesis, leading to cell lysis.
- Enzyme Binding : Molecular docking studies indicate favorable binding interactions with AChE, enhancing inhibition efficacy .
Scientific Research Applications
Pharmacological Applications
Recent studies have highlighted the compound's potential in several therapeutic areas:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Material Science Applications
Beyond pharmacological uses, this compound's unique structure lends itself to applications in material science:
- Organic Electronics :
- Sensors :
Case Studies
Several studies have been conducted to investigate the efficacy and applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 15 to 30 µg/mL. |
| Study C | Organic Electronics | Achieved power conversion efficiencies exceeding 8% in prototype solar cells incorporating this compound as an active layer. |
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amino group (-NH₂) undergoes reactions typical of aromatic amines:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine or DMF to form amides. For example:
Yields for similar pyridine-based amines range from 70–85% under reflux conditions.
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis to form imines:
Such reactions are pivotal for synthesizing bioactive derivatives .
Cyano Group Transformations
The carbonitrile (-CN) group participates in:
-
Hydrolysis : Under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions, it converts to a carboxylic acid or amide, respectively. For example:
-
Reduction : Using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C), the nitrile reduces to a primary amine:
Electrophilic Aromatic Substitution on the Furan Ring
The furan-2-yl moiety undergoes:
-
Nitration : With HNO₃/H₂SO₄ at 0–5°C, introducing nitro groups at the 5-position.
-
Sulfonation : Reacts with SO₃ in DCM to yield sulfonated derivatives.
These reactions enhance solubility and electronic properties .
Multicomponent Reactions (MCRs)
The compound’s fused pyrano-pyridine core facilitates MCRs:
-
Knoevenagel Condensation : With aldehydes (e.g., 4-methoxybenzaldehyde) and malononitrile in ethanol/piperidine, forming fused tricyclic derivatives:
Cyclization Reactions
The py
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural analogs of the pyrano[3,2-c]pyridine scaffold, emphasizing substituent variations and physicochemical parameters:
Key Observations:
- Electron-withdrawing groups (e.g., Cl, Br) at position 4 enhance stability and bioactivity .
- Heteroaromatic substituents (furan, pyridine) may improve target selectivity due to π-π stacking interactions .
- Methoxy or hydroxymethyl groups (e.g., in and ) increase solubility but reduce membrane permeability .
Antiproliferative and Antitubulin Activity:
- The 3-bromophenyl analog (C₁₇H₁₄BrN₃O₂) demonstrated antiproliferative activity with an IC₅₀ of 15 μM against breast cancer cells (MCF-7) and antitubulin effects via microtubule destabilization .
- The 4-chlorophenyl derivative (C₂₂H₁₇ClN₄O₂) showed moderate cytotoxicity, suggesting halogenated aryl groups enhance interactions with hydrophobic enzyme pockets .
Enzymatic Inhibition:
- Pyrano[3,2-c]pyridines with hydroxymethyl substituents (e.g., ) exhibited inhibitory activity against tyrosinase (IC₅₀ = 8.2 μM), linked to their hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
